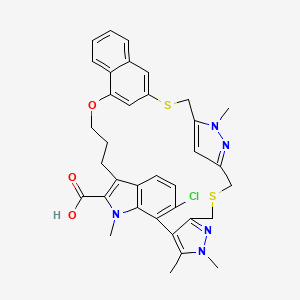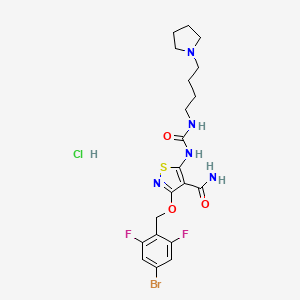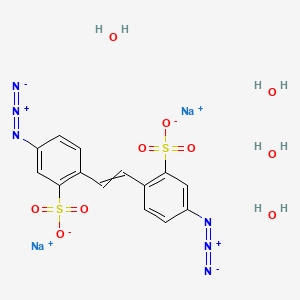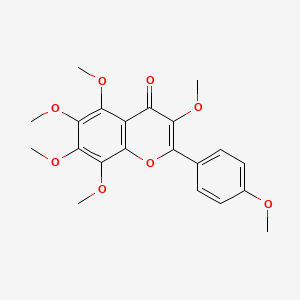
Dimethyl dialkyl ammonium chloride
Übersicht
Beschreibung
Dimethyl dialkyl ammonium chloride is a type of quaternary ammonium compound . It is used as an antiseptic and disinfectant . It disrupts intermolecular interactions and dissociates lipid bilayers . It is also used in several applications such as indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools, and water .
Synthesis Analysis
The synthesis of Dimethyl dialkyl ammonium chloride can be achieved through the reaction of dimethylamine and allyl chloride . The reaction usually takes place at room temperature, producing Dimethyl dialkyl ammonium chloride and hydrogen chloride .Molecular Structure Analysis
The molecular structure of Dimethyl dialkyl ammonium chloride includes a quaternary ammonium ion, which is a nitrogen atom with a positive charge and three methyl groups, as well as a chloride ion .Chemical Reactions Analysis
In the synthesis of poly (diallyl dimethyl ammonium chloride-acrylamide) P (DADMAC-co-AM), free radical aqueous solution copolymerization of two monomers with vinyl functionality viz. diallyl dimethyl ammonium chloride (DADMAC) and acrylamide (AM) is used .Physical And Chemical Properties Analysis
Dimethyl dialkyl ammonium chloride is a liquid at 25°C with a density of 0.92 g/ml and a boiling point of 93°C . It is slightly soluble in water and soluble in ethanol, benzene, and acetone .Wissenschaftliche Forschungsanwendungen
Adsorption of Dyes
Dimethyl diallyl ammonium chloride has been used to modify films derived from the waste of palm date fruits. These modified films were then used for the purification of colored aqueous solutions. They were evaluated as adsorbents of various dyes, with high retention capacities achieved .
Hair Care Applications
In the field of cosmetics, a cationic polymeric surfactant, poly (diallyl dimethyl ammonium chloride-acrylamide) P (DADMAC- co -AM), was synthesized and used in hair care formulations. It was demonstrated to be an effective conditioning agent in shampoos for wet hair .
Antiseptic/Disinfectant
Dimethyl dialkyl ammonium chloride, specifically Didecyldimethylammonium chloride (DDAC), is a quaternary ammonium compound used as an antiseptic/disinfectant. It disrupts intermolecular interactions and dissociates lipid bilayers .
Phase Transfer Catalyst
Cross-linked poly (diallyldimethylammonium chloride) and its derivative copolymers were synthesized and used as phase transfer catalysts in nucleophilic substitution reactions, especially halogen exchange reactions .
Corrosion Inhibitor
Didecyl dimethyl ammonium chloride (DDAC) has been found to be a highly efficient corrosion inhibitor for carbon steel in hydrochloric acid solution. The nitrogen atoms and long alkyl chains in DDAC’s molecular structure play a vital role .
Wastewater Treatment
Cationic polymeric surfactants, including those based on dimethyl dialkyl ammonium chloride, have wide-ranging applications in wastewater treatment. Their positive charge forms an electrostatic bond with negatively charged sites on microbial cell walls, making them effective in pollutant removal .
Wirkmechanismus
Target of Action
Dimethyl dialkyl ammonium chloride, also known as Didecyldimethylammonium chloride (DDAC), is a quaternary ammonium compound . It primarily targets the cell membranes of microorganisms . The compound disrupts intermolecular interactions and dissociates lipid bilayers . It also interacts with the Nuclear factor erythroid 2-related factor 2 .
Mode of Action
DDAC’s mode of action involves the disruption of cell membrane integrity . It interferes with the lipid bilayers of the cell membranes, leading to leakage of intracellular molecules and subsequent cell death . The bacteriostatic (prevents growth) or bactericidal (kills microorganisms) activity of DDAC depends on its concentration and the growth phase of the microbial population .
Biochemical Pathways
DDAC affects the biochemical pathways related to cell membrane integrity and function . By disrupting the lipid bilayers, it interferes with essential processes such as nutrient uptake, waste excretion, and overall cell homeostasis . This leads to the inhibition of microbial growth or death of the microorganism .
Pharmacokinetics
DDAC displays low bioaccumulation potential due to its low oral bioavailability and rapid excretion . When orally administered to rats, it is poorly absorbed and primarily eliminated in feces within three days . Dermal absorption rates are uncertain, with conflicting results reported between rat and human skin studies . Distribution of DDAC following oral administration shows detection in various organs such as the liver, kidney, and intestines .
Result of Action
The primary result of DDAC’s action is the disruption of cell membrane integrity, leading to the death of the microorganism . It is a broad-spectrum biocidal agent effective against bacteria and fungi . It is used as a disinfectant cleaner for various applications, including linen in hospitals, hotels, and industries .
Action Environment
The action of DDAC can be influenced by environmental factors such as temperature, pH, and the presence of organic matter . It is used in a variety of environments, including indoor and outdoor hard surfaces, eating utensils, laundry, carpets, agricultural tools, and water . The efficacy of DDAC can be affected by the concentration used, the nature of the surface being disinfected, and the specific microorganisms present .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
heptadecyl-hexadecyl-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHVIYBUEGOBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H74N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadecyl-hexadecyl-dimethylazanium | |
CAS RN |
8001-54-5 | |
| Record name | Dimethyl dialkyl ammonium chloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032229 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)


![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)


![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)



